molecular formula C16H19NS B8488583 2-(4-tert-Butylphenylthio)aniline

2-(4-tert-Butylphenylthio)aniline

Cat. No.: B8488583
M. Wt: 257.4 g/mol
InChI Key: VOGSGYKQSQMMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylphenylthio)aniline is a synthetic aniline derivative designed for use as a key building block in organic chemistry and pharmaceutical research. Compounds featuring aniline and arylthioether motifs are valuable intermediates in the development of nitrogen- and sulfur-containing heterocycles. Specifically, such thioarylated anilines serve as crucial precursors in the synthesis of phenothiazines, a class of heterocycles with significant historical and contemporary importance. Phenothiazines are found in a range of pharmaceutically active agents, including antipsychotic drugs, antitubercular agents, and compounds with anticancer stem cell activity, underscoring the research value of their synthetic intermediates . The synthetic utility of related aniline compounds is demonstrated in multi-step catalytic processes, including dual iron/se Lewis acid-base catalyzed thioarylation and subsequent copper-catalyzed cyclizations to form complex tricyclic structures . As a research compound, this compound is of interest for exploring new synthetic pathways, developing novel biologically active molecules, and advancing methodologies in catalytic cross-coupling reactions. The tert-butyl and thioether groups within its structure can influence both its electronic properties and steric profile, which may be leveraged in catalyst design and materials science. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C16H19NS

Molecular Weight

257.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanylaniline

InChI

InChI=1S/C16H19NS/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3

InChI Key

VOGSGYKQSQMMQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

4-(tert-Butyl)aniline

  • Molecular Formula : C₁₀H₁₅N
  • Molecular Weight : 149.24 g/mol .
  • Key Differences :
    • Lacks the thioether bridge and the ortho-substituted phenyl ring.
    • Simpler structure results in lower molecular weight and reduced steric hindrance.
    • LogP : Estimated ~3.5 (lower than 2-(4-tert-Butylphenylthio)aniline due to absence of thioether and additional phenyl group).
  • Applications : Intermediate in agrochemicals and dyes, where minimal steric bulk is advantageous .

2-Chloro-4-tert-butyl-6-nitroaniline

  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.68 g/mol .
  • Key Differences: Contains electron-withdrawing substituents (Cl, NO₂), which decrease electron density on the aromatic ring. Higher polarity compared to this compound, leading to different solubility profiles (e.g., better solubility in polar solvents). Reactivity: Nitro groups facilitate reduction reactions, whereas the thioether in the target compound may undergo oxidation to sulfoxides or sulfones.
  • Applications : Used in the synthesis of herbicides and pharmaceuticals requiring nitro-functionalized intermediates .

4-[β-(Methylthio)ethylamino]aniline

  • Molecular Formula : C₉H₁₄N₂S
  • Molecular Weight : 182.29 g/mol .
  • Key Differences: Features a methylthioethylamino side chain instead of a tert-butylphenylthio group. Lower molecular weight and higher flexibility due to the ethyl linkage. LogP: Estimated ~2.8 (less lipophilic than this compound).
  • Applications : Intermediate in dye synthesis and coordination chemistry, leveraging the sulfur atom for metal-ligand interactions .

4-Tert-Butyl-2-Nitro Phenol

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol .
  • Key Differences: Phenolic hydroxyl group (OH) instead of aniline (NH₂), making it significantly more acidic (pKa ~7–8 vs. pKa ~4.6 for aniline derivatives). Nitro group enhances electrophilic substitution reactivity.
  • Applications : Used as a corrosion inhibitor and intermediate in polymer stabilizers .

Physico-Chemical and Reactivity Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Key Reactivity
This compound C₁₆H₁₉NS 257.39 tert-Butyl, thioether ~5.0 Thioether oxidation, electrophilic aromatic substitution (moderated by tert-butyl)
4-(tert-Butyl)aniline C₁₀H₁₅N 149.24 tert-Butyl ~3.5 Diazotization, nucleophilic substitution
2-Chloro-4-tert-butyl-6-nitroaniline C₁₀H₁₃ClN₂O₂ 228.68 Cl, NO₂, tert-Butyl ~3.8 Nitro reduction, halogen displacement
4-[β-(Methylthio)ethylamino]aniline C₉H₁₄N₂S 182.29 Methylthioethylamino ~2.8 Sulfur alkylation, amine functionalization
4-Tert-Butyl-2-Nitro Phenol C₁₀H₁₃NO₃ 195.22 OH, NO₂, tert-Butyl ~2.2 Nitro reduction, esterification (via OH)

Q & A

[Basic] What are the optimized synthetic routes for 2-(4-tert-Butylphenylthio)aniline, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, reacting 4-tert-butylthiophenol with 2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF) followed by reduction of the nitro group yields the target compound. Catalysts like CuI or Pd-based systems can enhance coupling efficiency . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. Post-synthesis purification via column chromatography or ethanol crystallization (yields ~90% ) ensures high purity.

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and tert-butyl protons (δ 1.3 ppm). The thioether group’s deshielding effect distinguishes it from oxygen analogs .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 286.1).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
    PubChem-derived computational data (InChIKey, SMILES) cross-validates structural assignments .

[Advanced] How do steric and electronic effects of the tert-butylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The tert-butyl group imposes steric hindrance, reducing accessibility to the sulfur atom in substitution reactions. Electronically, the thioether’s lone pairs enhance nucleophilicity, but steric bulk may limit reactivity in bulky electrophilic environments. Comparative studies with smaller substituents (e.g., methylthio analogs ) show higher reaction rates due to reduced steric effects. Computational modeling (DFT) quantifies steric maps and frontier molecular orbitals to predict regioselectivity .

[Advanced] What computational approaches are used to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors, prioritizing hydrogen bonding with the aniline NH₂ and hydrophobic contacts with the tert-butyl group .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM/PBSA).
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs .

[Basic] What are the common derivatives of this compound, and how are they synthesized?

Methodological Answer:

Derivative Synthetic Route Key Modifications
2-(4-Fluorophenylthio)anilineNAS using 4-fluorothiophenolEnhanced electronic polarization
2-(Methylthio)anilineSN2 reaction with methyl iodideReduced steric bulk
Nitro-substituted analogsDirect nitration followed by reductionAdjusts redox properties

Derivatives are synthesized via tailored NAS, cross-coupling, or functional group interconversion, with purification via flash chromatography .

[Advanced] How can researchers resolve contradictions in reported biological activities of structurally similar thioaniline derivatives?

Methodological Answer:
Contradictions often arise from substituent-dependent bioactivity. Systematic approaches include:

  • Control Experiments : Replicate assays under identical conditions (pH, solvent, cell lines) to isolate structural effects .
  • SAR Analysis : Compare EC₅₀ values across analogs (e.g., tert-butyl vs. isopropylthio ) to identify critical substituents.
  • Mechanistic Profiling : Use kinase inhibition assays or radioligand binding studies to differentiate target specificity .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends masked in individual studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.